molecular formula C16H13N3O5 B12370550 TrkA-IN-6

TrkA-IN-6

Cat. No.: B12370550
M. Wt: 327.29 g/mol
InChI Key: IFOXSFDNBJJGLA-XWYGDUECSA-N
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Description

TrkA-IN-6 is a small molecule inhibitor that targets the tropomyosin receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system by mediating the effects of nerve growth factor (NGF). This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancers and inflammatory diseases where TrkA signaling is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TrkA-IN-6 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of pyrazolo[3,4-b]pyridine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

TrkA-IN-6 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

TrkA-IN-6 exerts its effects by binding to the active site of the TrkA receptor, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation, differentiation, and survival. The inhibition of TrkA signaling can lead to reduced tumor growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TrkA-IN-6

This compound is unique in its high selectivity for TrkA over other Trk receptors, making it a valuable tool for studying TrkA-specific signaling pathways. Its specificity also reduces the likelihood of off-target effects, which is a significant advantage in therapeutic applications .

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

(Z)-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-4-phenylbut-3-en-2-one

InChI

InChI=1S/C16H13N3O5/c1-10(20)15(16(22)11-5-3-2-4-6-11)18-17-13-8-7-12(19(23)24)9-14(13)21/h2-9,21-22H,1H3/b16-15-,18-17?

InChI Key

IFOXSFDNBJJGLA-XWYGDUECSA-N

Isomeric SMILES

CC(=O)/C(=C(\C1=CC=CC=C1)/O)/N=NC2=C(C=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

CC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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